molecular formula C19H31N3O B5395943 N-(4-butylphenyl)-N'-(1-propyl-4-piperidinyl)urea

N-(4-butylphenyl)-N'-(1-propyl-4-piperidinyl)urea

Cat. No. B5395943
M. Wt: 317.5 g/mol
InChI Key: PKPISDVZVLXAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as Bupirimate, is a chemical compound that belongs to the class of urea herbicides. Bupirimate is widely used in agriculture as a selective herbicide to control various weeds in crops such as soybeans, peanuts, cotton, and vegetables. The chemical structure of Bupirimate is similar to that of the insecticide imidacloprid, which is used to control pests in crops. Bupirimate has been found to have unique properties that make it an effective herbicide, and its synthesis and mechanism of action have been the subject of extensive research.

Mechanism of Action

The mode of action of Bupirimate involves the inhibition of the ALS enzyme, which is involved in the biosynthesis of branched-chain amino acids in plants. Bupirimate binds to the enzyme and prevents it from functioning, leading to the accumulation of toxic intermediates and eventual death of the plant. The selectivity of Bupirimate for weeds over crops is due to the differences in the ALS enzyme between the two.
Biochemical and Physiological Effects:
Bupirimate has been found to affect the biochemical and physiological processes in plants by inhibiting the activity of the ALS enzyme. This leads to the accumulation of toxic intermediates and eventual death of the plant. Bupirimate has also been found to affect the photosynthetic process in plants by reducing the efficiency of photosystem II.

Advantages and Limitations for Lab Experiments

Bupirimate has several advantages for use in lab experiments, including its selectivity for weeds over crops, its effectiveness against a wide range of weeds, and its mode of action, which involves the inhibition of the ALS enzyme. However, Bupirimate has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.

Future Directions

There are several future directions for research on Bupirimate, including the development of new synthesis methods to improve the yield and purity of the product, the investigation of the potential use of Bupirimate as a fungicide or insecticide, and the exploration of its potential for use in biotechnology applications. Additionally, further research is needed to understand the long-term effects of Bupirimate on the environment and non-target organisms.

Synthesis Methods

Bupirimate can be synthesized by reacting 4-butylaniline with propionyl chloride to obtain N-(4-butylphenyl)propionamide, which is then reacted with piperidine and phosgene to obtain Bupirimate. The synthesis of Bupirimate is a multistep process that requires careful control of reaction conditions to obtain high yields of the product.

Scientific Research Applications

Bupirimate has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. Its mode of action involves inhibiting the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. Bupirimate binds to the ALS enzyme and prevents it from functioning, leading to the accumulation of toxic intermediates and eventual death of the plant.

properties

IUPAC Name

1-(4-butylphenyl)-3-(1-propylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-3-5-6-16-7-9-17(10-8-16)20-19(23)21-18-11-14-22(13-4-2)15-12-18/h7-10,18H,3-6,11-15H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPISDVZVLXAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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